1,3,5-Tri(9H-carbazol-9-yl)benzene (TCPB or tCP; CAS 148044-07-9) is a C3-symmetric, star-shaped organic semiconductor widely specified as a phosphorescent host material and hole-transporting layer (HTL) in high-efficiency organic light-emitting diodes (OLEDs). Featuring a central benzene core symmetrically substituted with three carbazole units, TCPB delivers a deep HOMO level of approximately 5.8 eV, a LUMO level of 2.3 eV, and a high triplet energy ($E_T$) exceeding 2.8 eV. These baseline electronic properties enable stronger exciton confinement and hole mobility compared to standard biphenyl-linked carbazoles. Furthermore, its rigid starburst architecture confers quantifiable thermal robustness, with a melting point of 325–330 °C, making it highly suitable for vacuum thermal evaporation (VTE) processes where morphological stability is critical for preventing crystallization-induced device failure .
In advanced OLED device engineering, generic carbazole-based hole-transport or host materials such as CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) or NPB are not interchangeable with TCPB. Substituting TCPB with NPB results in severe triplet exciton quenching in green and blue phosphorescent devices because NPB's lower triplet energy (~2.3 eV) is insufficient to confine excitons, whereas TCPB's >2.8 eV triplet energy provides a robust energetic barrier. Similarly, replacing TCPB with CBP compromises thermal stability; CBP's lower melting point (~281 °C) and linear structure make it significantly more prone to heat-induced crystallization and morphological degradation during prolonged operation. For procurement teams, specifying TCPB over these generic alternatives is essential to ensure long-term operational stability and maximize current efficiency in commercial display applications [1].
The C3-symmetric, star-shaped molecular architecture of TCPB provides exceptional morphological stability under thermal stress compared to linear biphenyl-linked structures. TCPB exhibits a high melting point of 325–330 °C, providing a substantial thermal margin over CBP, which melts at approximately 281 °C. This thermal robustness prevents crystallization and film degradation during vacuum thermal evaporation (VTE) and high-temperature device operation [1].
| Evidence Dimension | Melting Point / Thermal Stability |
| Target Compound Data | 325–330 °C |
| Comparator Or Baseline | CBP (~281 °C) |
| Quantified Difference | TCPB offers a ~45 °C higher thermal margin before melting. |
| Conditions | Solid-state thermal stress analysis and VTE processing |
Enhanced thermal stability reduces the risk of crystallization-induced short circuits, making TCPB critical for automotive displays and high-brightness signage.
TCPB demonstrates a high triplet energy ($E_T$) exceeding 2.8 eV, which significantly surpasses the triplet energies of common hole-transporting materials such as NPB (~2.3 eV) and host materials like CBP (~2.6 eV). This high triplet energy creates an effective energetic barrier that confines both charge carriers and triplet excitons within the emissive layer, preventing non-radiative decay and quenching at the HTL/EML interface .
| Evidence Dimension | Triplet Energy ($E_T$) |
| Target Compound Data | >2.8 eV |
| Comparator Or Baseline | NPB (~2.3 eV) and CBP (~2.6 eV) |
| Quantified Difference | TCPB provides a >0.5 eV margin over NPB and >0.2 eV over CBP. |
| Conditions | Photophysical characterization of OLED host/HTL materials |
A higher triplet energy strictly prevents exciton leakage in blue and green phosphorescent OLEDs, directly translating to higher quantum efficiencies and lower power consumption.
When utilized as a host or interface layer in phosphorescent OLEDs, TCPB's optimized HOMO/LUMO levels (5.8 eV / 2.3 eV) and high triplet energy lead to significant performance gains. Device benchmarks utilizing TCPB as a host material have achieved External Quantum Efficiencies (EQE) of 11.3% and current efficiencies of 23.5 cd/A at 500 cd/m2, outperforming baseline architectures that rely on lower-bandgap host materials .
| Evidence Dimension | Current Efficiency (cd/A) and EQE |
| Target Compound Data | 23.5 cd/A and 11.3% EQE at 500 cd/m2 |
| Comparator Or Baseline | Standard lower-bandgap reference architectures |
| Quantified Difference | High baseline efficiency driven by tighter carrier recombination zones. |
| Conditions | Standardized phosphorescent OLED device testing (e.g., ITO/TPD:PC/TCTA/TCP:Pt-complex/TAZ/LiF/Al) |
Higher current efficiency directly lowers the driving voltage and power consumption required to achieve target brightness levels in commercial displays.
TCPB's high melting point (325–330 °C) and star-shaped amorphous stability make it a highly stable host material for vacuum thermal evaporation (VTE) manufacturing. It is highly recommended for automotive and high-brightness commercial displays where junction temperatures fluctuate and resistance to thin-film crystallization is paramount for extending operational lifetime[1].
Due to its high triplet energy (>2.8 eV), TCPB is ideally specified as an exciton-blocking layer (EBL) adjacent to the emissive layer in blue and green PhOLEDs. It effectively prevents the diffusion of triplet excitons out of the emissive zone, a critical requirement where lower-energy alternatives like NPB would cause severe quenching and efficiency roll-off .
With an optimized HOMO level of 5.8 eV, TCPB serves as an efficient electron-rich hole-transporting layer (HTL). Its ability to transport holes while blocking electrons ensures a balanced charge carrier ratio within the emissive layer, making it a validated specification for lowering driving voltages in next-generation organic electronics .